molecular formula C19H12N2O2 B3844935 2-(benzylideneamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 5348-84-5

2-(benzylideneamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B3844935
CAS No.: 5348-84-5
M. Wt: 300.3 g/mol
InChI Key: JUNAVWGTPPHQJK-UDWIEESQSA-N
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Description

The compound “2-(benzylideneamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione” is a type of benzylisoquinoline . Benzylisoquinolines are nitrogen-containing heterocyclic compounds that are considered as important components of many biologically active products .


Synthesis Analysis

The synthesis of benzylisoquinoline derivatives has attracted considerable attention due to their wide range of biological activities . The synthesis involves various methods such as palladium-catalyzed coupling, copper-catalyzed tandem reaction, and one-pot synthesis . A specific method for synthesizing a similar compound involves the condensation reaction of 4-amino-1,5-dimethyl-2-phenylpyrazole-3-one and benzaldehyde .


Molecular Structure Analysis

The molecular structure of a similar compound, (E)-4-[benzylideneamino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, was revealed by single-crystal X-ray diffraction data. This compound adopts a trans configuration around the central C=N double bond .


Chemical Reactions Analysis

Benzylisoquinoline derivatives undergo various chemical reactions. For instance, a nickel-catalyzed cyclization of substituted alkynes with o-haloarylamidines in the presence of water has been reported .

Mechanism of Action

While the specific mechanism of action for “2-(benzylideneamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione” is not available, benzylisoquinoline derivatives are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Future Directions

Benzylisoquinoline derivatives have garnered a lot of attention in the scientific community due to their diverse structures and use as components of anti-cancer, anti-malarial, and other drugs . Therefore, the development of new strategies for the synthesis of benzylisoquinoline derivatives is a hot topic in organic and medicinal chemistry .

Properties

IUPAC Name

2-[(E)-benzylideneamino]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O2/c22-18-15-10-4-8-14-9-5-11-16(17(14)15)19(23)21(18)20-12-13-6-2-1-3-7-13/h1-12H/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNAVWGTPPHQJK-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00416804
Record name SBB043201
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00416804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5348-84-5
Record name SBB043201
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00416804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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